

Physicochemical Properties of Pamoic Acid Disodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pamoic acid disodium*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium, also known as disodium pamoate or embonate, is the disodium salt of pamoic acid.[1] It is a key excipient in the pharmaceutical industry, widely utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs).[1][2] This property is fundamental to the development of long-acting injectable (LAI) and other sustained-release drug formulations.[1] The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, which is a critical factor in creating depot formulations that enable reduced dosing frequency and improved patient compliance.[1]

While traditionally considered an inactive excipient, recent research has identified pamoic acid and its salts as potent agonists of the orphan G protein-coupled receptor 35 (GPR35).[3][4] This discovery has opened new avenues for its potential therapeutic applications in conditions such as pain and inflammation.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of **pamoic acid disodium**, complete with detailed experimental protocols and visualizations to support its application in drug development.

Chemical Structure and Identification

Pamoic acid disodium is chemically designated as disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate).[5][6]

Identifier	Value
IUPAC Name	disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate[7]
CAS Number	6640-22-8[3][8]
Molecular Formula	C ₂₃ H ₁₄ Na ₂ O ₆ [3][7][8]
Molecular Weight	432.33 g/mol [3][8][9]
Appearance	Pale yellow to yellow powder[2][6]

Physicochemical Properties

The physicochemical properties of **pamoic acid disodium** are crucial for its function in modifying the solubility and dissolution characteristics of APIs.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **pamoic acid disodium**.

Property	Value	Reference
Melting Point	>300 °C[8]	[8]
Solubility in Water	43 g/L at 20°C[8]	[8]
Solubility in Water	Soluble to 100 mM[3]	[3]
Solubility in DMSO	Soluble to 75 mM[3]	[3]
pKa (of Pamoic Acid)	pKa ₁ = 2.51, pKa ₂ = 3.1[10]	[10]

Note: The pKa values are for the parent compound, pamoic acid. As a disodium salt, the carboxylic acid groups are fully ionized.

Stability

Pamoic acid disodium is a stable compound under standard conditions. For long-term storage, it is recommended to keep it desiccated at room temperature.^{[2][3]} Stability studies for pharmaceutical products containing pamoic acid salts should follow established guidelines, such as those from the International Council for Harmonisation (ICH).^{[11][12]} These studies typically involve long-term testing (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated testing (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to establish the shelf life and appropriate storage conditions for the final drug product.^{[11][12]}

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **pamoic acid disodium** are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^{[13][14]}

Objective: To determine the equilibrium solubility of **pamoic acid disodium** in water.

Materials:

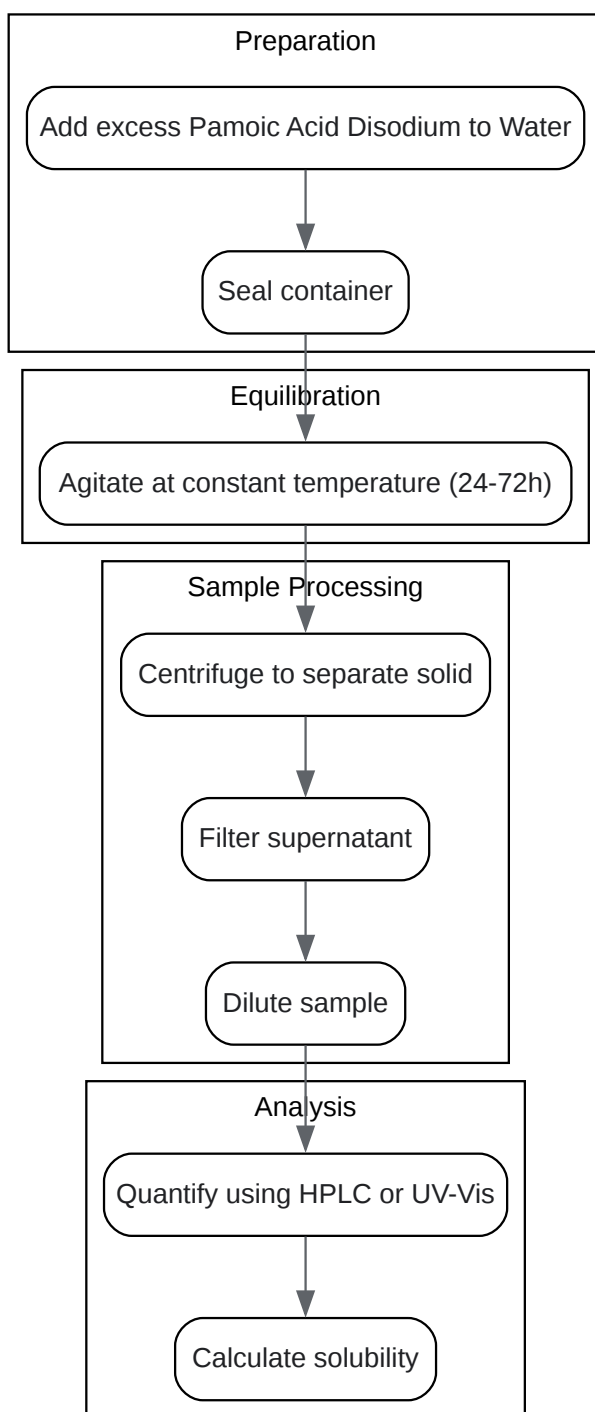
- **Pamoic acid disodium** powder
- Purified water (e.g., Milli-Q or equivalent)
- Sealed, temperature-controlled container (e.g., glass vial or flask)
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of a Saturated Solution: Add an excess amount of **pamoic acid disodium** powder to a known volume of purified water in a sealed container. The excess solid should be clearly visible.
- Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.^[15]
- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered solution with purified water to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination:



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Workflow for the Shake-Flask Solubility Method.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid substance.[16][17]

Objective: To determine the melting point of **pamoic acid disodium**.

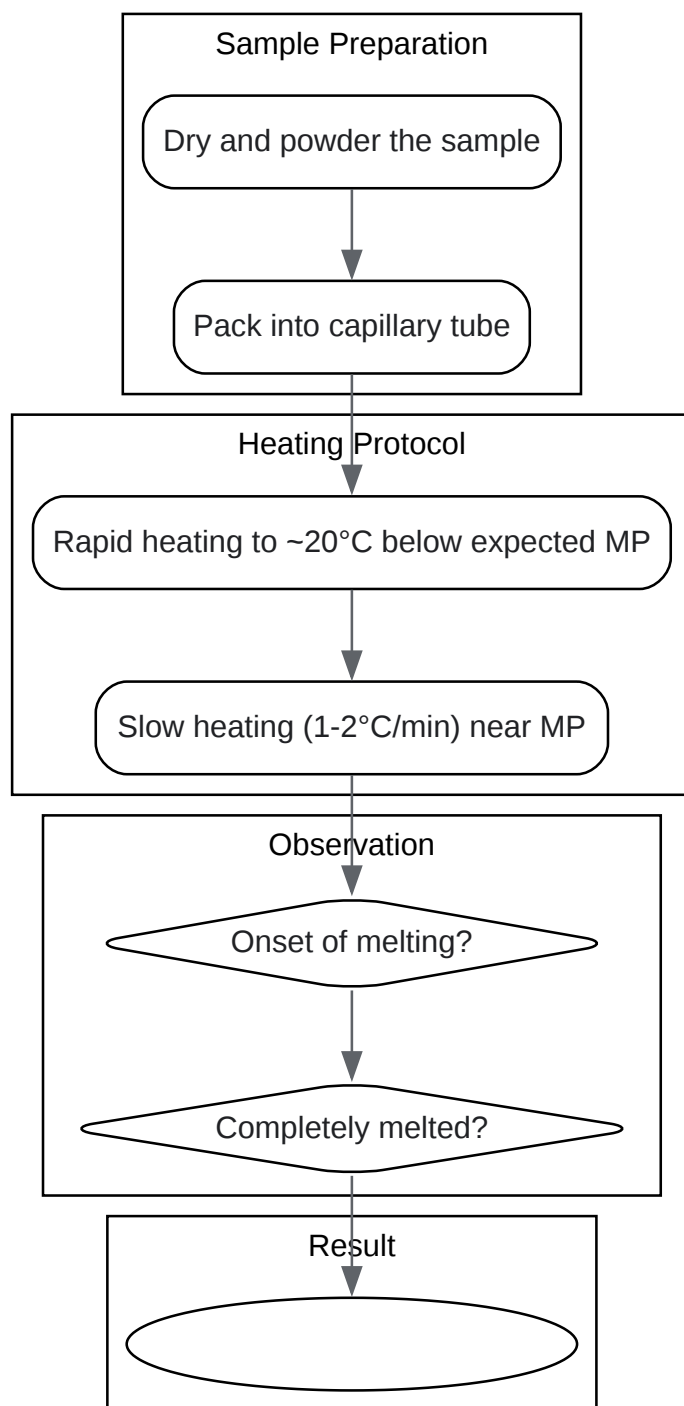
Materials:

- **Pamoic acid disodium** powder (finely powdered and dried)
- Capillary tubes (closed at one end)
- Melting point apparatus with a heating block, thermometer, and viewing lens/camera[17][18]

Procedure:

- Sample Preparation: Ensure the **pamoic acid disodium** sample is completely dry and in a fine powder form.[17]
- Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the powder down into a compact column of 2-4 mm in height.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a rapid rate until the temperature is about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[19]
- Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle melts (completion). The melting point is typically reported as this range. For a high melting point substance like **pamoic acid disodium**, decomposition may be observed instead of a clear melting transition.[20]

Logical Diagram for Melting Point Determination:



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Decision workflow for capillary melting point determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of a substance.^{[21][22]} Since **pamoic acid disodium** is a salt, this method would typically be applied to the parent pamoic acid.

Objective: To determine the pKa values of pamoic acid.

Materials:

- Pamoic acid
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for ionic strength adjustment
- Purified water (degassed to remove CO₂)
- pH meter with a glass electrode, calibrated with standard buffers
- Automatic titrator or a burette
- Stir plate and stir bar

Procedure:

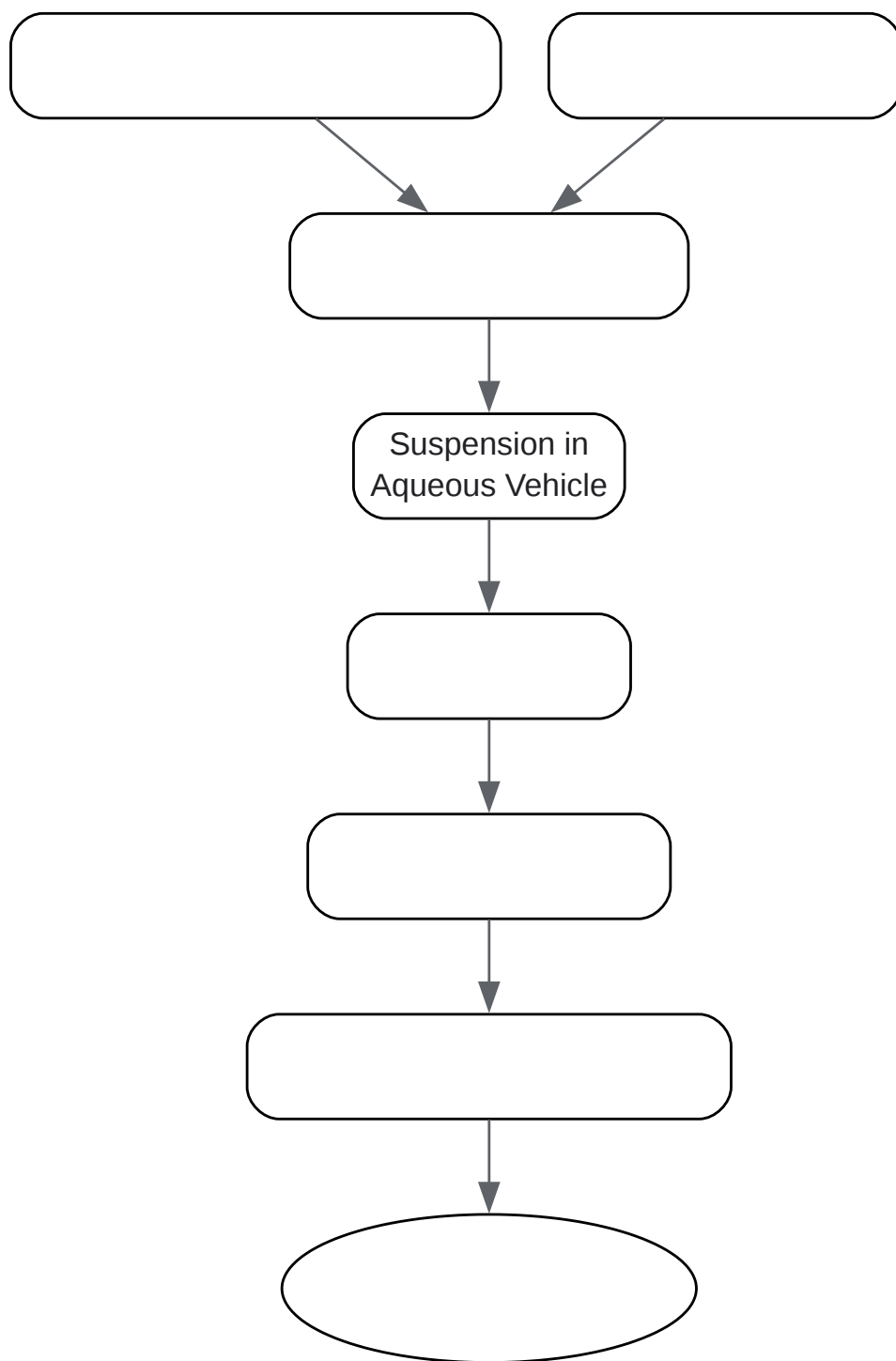
- **Solution Preparation:** Accurately weigh a known amount of pamoic acid and dissolve it in a known volume of purified water. Add KCl to maintain a constant ionic strength.
- **Titration Setup:** Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
- **Titration:** Titrate the pamoic acid solution with the standardized NaOH solution, adding the titrant in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Data Analysis:**

- Plot the measured pH values against the volume of NaOH added to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like pamoic acid, there will be two equivalence points and two half-equivalence points.
- Alternatively, calculate the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$) to accurately determine the equivalence points (peaks), and then find the pH at half of these volumes for the pKa values.

Mechanism of Action in Drug Formulation

The primary application of **pamoic acid disodium** in drug development is to create sustained-release formulations. This is achieved by forming a sparingly soluble salt with a basic API.

Signaling Pathway for Sustained Release Formulation:



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Mechanism of sustained release for API-pamoate salts.

This salt formation significantly reduces the dissolution rate of the API at the site of administration (e.g., in muscle tissue for an intramuscular injection), leading to a slow and

sustained release of the drug into the systemic circulation. This results in a prolonged therapeutic effect and allows for less frequent dosing.

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- To cite this document: BenchChem. [Physicochemical Properties of Pamoic Acid Disodium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11932428#physicochemical-properties-of-pamoic-acid-disodium>]

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